1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine
CAS No.: 1019602-28-8
Cat. No.: VC5413047
Molecular Formula: C11H13N3
Molecular Weight: 187.246
* For research use only. Not for human or veterinary use.
![1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine - 1019602-28-8](/images/structure/VC5413047.png) 
                        
Specification
| CAS No. | 1019602-28-8 | 
|---|---|
| Molecular Formula | C11H13N3 | 
| Molecular Weight | 187.246 | 
| IUPAC Name | 1-(2-imidazol-1-ylphenyl)ethanamine | 
| Standard InChI | InChI=1S/C11H13N3/c1-9(12)10-4-2-3-5-11(10)14-7-6-13-8-14/h2-9H,12H2,1H3 | 
| Standard InChI Key | JEWODLJBEGSTMF-UHFFFAOYSA-N | 
| SMILES | CC(C1=CC=CC=C1N2C=CN=C2)N | 
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a phenyl ring connected to an imidazole group via a carbon-carbon bond, with an ethanamine side chain extending from the benzene ring. Key structural attributes include:
- 
Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, contributing to electron-rich regions capable of hydrogen bonding and π-π interactions . 
- 
Ethanamine group: A primary amine (-NH₂) attached to a two-carbon chain, enhancing solubility and enabling interactions with biological targets . 
Table 1: Key Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.24 g/mol | |
| CAS Number | 1019602-28-8 | |
| SMILES | C1=CC=C(C=C1)C@@HN | |
| InChI Key | OYVAMJZOLMOBIL-SECBINFHSA-N | 
The stereochemistry at the chiral center (C1) influences its biological activity, as enantiomers often exhibit distinct pharmacological profiles .
Synthesis and Preparation
Synthetic Routes
While no direct synthesis protocol for 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine is documented, analogous compounds suggest feasible pathways:
- 
Imidazole Ring Formation: 
- 
Phenyl-Imidazole Coupling: 
- 
Ethanamine Introduction: 
Example Reaction Scheme:
Industrial production would optimize these steps for scalability, employing techniques like continuous flow reactors and crystallization for purification .
Biological and Pharmacological Applications
Table 2: Anticancer Activity of Analogous Compounds
Neuropharmacological Effects
Imidazole derivatives exhibit neuroprotective properties by reducing neuroinflammation and enhancing brain-derived neurotrophic factor (BDNF) expression . In rodent models, these compounds improved cognitive function in Alzheimer’s disease paradigms.
Antimicrobial Activity
Though untested for 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine, related imidazoles show broad-spectrum antimicrobial activity. For example, (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride inhibited Staphylococcus aureus at 0.0048 mg/mL. The imidazole ring likely disrupts microbial cell membranes via metal ion chelation .
Mechanism of Action
The compound’s bioactivity stems from dual interactions:
- 
Imidazole Coordination: The ring’s nitrogen atoms bind metal ions (e.g., Fe²⁺, Zn²⁺) in enzyme active sites, inhibiting pathogens or cancer cell proliferation . 
- 
Amine-Mediated Receptor Binding: The primary amine group engages G-protein-coupled receptors (GPCRs), modulating neurotransmitter systems like serotonin and dopamine . 
Comparison with Structural Analogs
1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine
- 
Impact: Enhanced lipophilicity improves blood-brain barrier penetration, potentiating neuroactive effects . 
(1R)-2-(1H-Imidazol-2-yl)-1-phenylethan-1-amine
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